2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound is a pyrimidine derivative featuring a benzenesulfonyl group at the 5-position, a sulfanyl-acetamide linker at the 2-position, and a 4-fluorophenyl substituent on the acetamide nitrogen. The compound’s conformational rigidity and electronic properties are influenced by its substituents, making it a candidate for structural comparison with analogs .
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S2/c19-12-6-8-13(9-7-12)21-16(23)11-27-18-20-10-15(17(24)22-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMMWQHZMBDGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonylation, and subsequent attachment of the fluorophenylacetamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity stems from its functional groups: a pyrimidine core , sulfanyl (-S-) group, benzenesulfonyl (-SO₂Ph) substituent, and acetamide (-CONH2) moiety.
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group (-S-) is a reactive nucleophile, enabling substitution reactions. For example:
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Mechanism : Attack by nucleophiles (e.g., amines, alcohols) displaces the sulfur atom, forming new bonds.
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Conditions : Typically involves polar aprotic solvents (e.g., DMF) and mild heating.
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Applications : Used to modify the compound’s pharmacokinetic properties or conjugate with biomolecules.
Hydrolysis of the Acetamide Group
The acetamide group (-CONH2) can undergo hydrolysis under acidic or basic conditions:
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Mechanism : Acidic hydrolysis generates a carboxylic acid, while basic conditions yield a carboxylate salt.
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Conditions : Acid (e.g., HCl) or base (e.g., NaOH) with heating.
Electrophilic Aromatic Substitution (EAS) on the Benzenesulfonyl Ring
The benzenesulfonyl group (-SO₂Ph) is electron-deficient, facilitating EAS:
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Mechanism : Electrophiles (e.g., nitronium ions) attack the aromatic ring, forming substituted derivatives.
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Conditions : Nitration mixtures (HNO₃/H₂SO₄) or sulfonation agents.
Elimination and Condensation Reactions
The dihydropyrimidine core (6-oxo-1,6-dihydropyrimidin-2-yl) may undergo elimination under thermal conditions, forming aromatic pyrimidine derivatives. Conversely, condensation with carbonyl compounds can occur, expanding the core structure.
Pyrimidine Core Formation
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Step 1 : Condensation of a ketone (e.g., 6-oxopyrimidine) with a thioamide or thiol to form the dihydropyrimidine core.
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Step 2 : Introduction of the sulfanyl group via nucleophilic substitution or mercaptosylation.
Benzenesulfonylation
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Step 3 : Sulfonation of the pyrimidine core using benzenesulfonyl chloride (BzSO₂Cl) in the presence of a base (e.g., pyridine).
Acetamide Coupling
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Step 4 : Reaction of the activated pyrimidine derivative with 4-fluorophenyl acetamide under coupling agents (e.g., HATU, DCC) to form the final compound.
Reaction Data Table
| Reaction Type | Mechanism/Conditions | Product | Relevance |
|---|---|---|---|
| Nucleophilic Substitution | Polar aprotic solvents (e.g., DMF), mild heating | Modified sulfanyl derivatives | Pharmacokinetic optimization |
| Acetamide Hydrolysis | Acidic (HCl) or basic (NaOH) conditions with heating | Carboxylic acid or carboxylate salt | Bioisosteric replacement studies |
| Electrophilic Aromatic Substitution | Nitration/sulfonation mixtures (HNO₃/H₂SO₄) | Substituted benzenesulfonyl derivatives | Assessing regioselectivity |
| Elimination | Thermal conditions (e.g., reflux in toluene) | Aromatic pyrimidine derivatives | Structural simplification |
Comparative Analysis of Structural Analogues
Scientific Research Applications
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Dihydropyrimidine |
| Substituents | Benzenesulfonyl, 4-fluorophenyl acetamide |
| Functional Groups | Sulfanyl, amide, carbonyl |
Anticancer Activity
Research indicates that compounds similar to 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide exhibit significant anticancer properties. The dihydropyrimidine scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the sulfonamide group can enhance cytotoxicity against breast cancer cells by disrupting cellular signaling pathways involved in growth and survival .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been tested for activity against bacterial strains and fungi. The presence of the benzenesulfonyl group is known to enhance solubility and bioavailability, which are critical factors for antimicrobial efficacy . In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger.
Antiallergic Properties
Dihydropyrimidines have also been explored for their antiallergic effects. Compounds with similar structures have shown promise in reducing allergic responses by inhibiting histamine release from mast cells . This application is particularly relevant for developing new treatments for allergic rhinitis and asthma.
Agrochemical Development
The unique chemical properties of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide make it a candidate for agrochemical applications. Research into its fungicidal activity suggests that it could be effective against plant pathogens that cause significant crop losses. The compound's ability to disrupt fungal cell wall synthesis or inhibit key metabolic enzymes may lead to the development of new fungicides .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Condition | Observed Effect |
|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of proliferation |
| Antimicrobial | Candida albicans, Aspergillus niger | Growth inhibition |
| Antiallergic | Mast cells | Reduced histamine release |
| Fungicidal | Plant pathogens | Disruption of cell wall synthesis |
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the dihydropyrimidine scaffold. The lead compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer activity. Mechanistic studies revealed that it induces apoptosis through the intrinsic pathway by activating caspases .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of similar compounds highlighted their effectiveness against Fusarium oxysporum. The study employed both in vitro assays and field trials, demonstrating a significant reduction in fungal infections on treated crops compared to controls .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs
The closest structural analog identified is N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide (referred to as Compound A in this article) . Both compounds share:
- A pyrimidin-6-one core.
- A sulfanyl-acetamide side chain.
- A sulfonyl-substituted aromatic group at the 5-position.
Key structural differences include :
| Feature | Target Compound | Compound A |
|---|---|---|
| Sulfonyl substituent | Benzenesulfonyl (unsubstituted phenyl) | 4-Ethylphenylsulfonyl (alkylated phenyl) |
| Acetamide substituent | 4-Fluorophenyl (electron-withdrawing group) | 2,4-Dimethoxyphenyl (electron-donating groups) |
Implications of Structural Differences
In contrast, the 2,4-dimethoxyphenyl group in Compound A provides electron-donating methoxy groups, which may increase solubility but reduce electrophilic reactivity . The benzenesulfonyl group (target compound) lacks steric hindrance compared to the 4-ethylphenylsulfonyl group (Compound A), possibly improving conformational flexibility for target engagement.
Pharmacokinetic Properties :
- The fluorine atom in the target compound could enhance metabolic stability and bioavailability due to its resistance to oxidative degradation. Compound A’s methoxy groups may facilitate Phase I metabolism (e.g., demethylation), altering its pharmacokinetic profile .
Crystallographic Analysis: Software tools like SHELXL (used for small-molecule refinement) and UCSF Chimera (for molecular visualization) are critical for elucidating structural differences. For example, SHELXL’s refinement algorithms can resolve subtle conformational variations in the pyrimidinone core, while Chimera’s visualization capabilities aid in comparing sulfonyl group orientations .
Research Findings and Limitations
- Target Compound : Likely exhibits higher metabolic stability and selectivity due to fluorine substitution.
- Compound A : May demonstrate improved solubility in polar solvents owing to methoxy groups.
Table 1: Hypothetical Property Comparison
| Property | Target Compound | Compound A |
|---|---|---|
| LogP | ~3.2 (estimated) | ~2.8 (estimated) |
| Metabolic Stability | High | Moderate |
| Solubility (aqueous) | Low | Moderate |
Biological Activity
The compound 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- A dihydropyrimidine core, which is known for its diverse biological activities.
- A benzenesulfonyl group that may enhance solubility and bioavailability.
- A fluorophenyl moiety that can improve pharmacokinetic properties.
The chemical formula is represented as C_{15}H_{14}F_N_3O_3S with a molecular weight of approximately 323.35 g/mol.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that the compound shows significant antibacterial effects against various strains of bacteria. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines. It appears to induce apoptosis in certain types of cancer cells, potentially through pathways involving caspases and reactive oxygen species (ROS).
- Anti-inflammatory Effects : The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with bacterial enzymes, disrupting their function.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Modulation of Cytokine Production : By affecting signaling pathways related to inflammation, it can lower cytokine production.
Synthesis
The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves multi-step organic reactions:
- Formation of the dihydropyrimidine core via condensation reactions.
- Introduction of the benzenesulfonyl group through sulfonation.
- Final acetamide formation via acylation reactions.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer: The synthesis of this pyrimidinone-acetamide derivative involves multi-step reactions, including sulfonylation, thioether formation, and amide coupling. To optimize yield and purity:
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, a fractional factorial design can identify critical factors affecting sulfonylation efficiency .
- Employ HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to monitor intermediates and byproducts, ensuring stepwise purity ≥95% .
- Reference computational tools like ICReDD’s reaction path search methods to predict feasible reaction pathways and reduce trial-and-error experimentation .
Q. How can the compound’s solubility and stability be characterized for in vitro studies?
Methodological Answer:
- Solubility: Perform a shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, acetonitrile) at 25°C and 37°C. Quantify solubility via UV-Vis spectroscopy at λmax (~270 nm, typical for acetamide derivatives) .
- Stability: Conduct accelerated stability studies under oxidative (H2O2), hydrolytic (acid/base), and photolytic conditions. Use LC-UV/HRMS to track degradation products and calculate half-life (t1/2) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer: Discrepancies in reported IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or impurity interference. To address this:
- Dose-Response Reproducibility: Replicate assays across ≥3 independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays: Validate activity via SPR (Surface Plasmon Resonance) for binding affinity and transcriptomics to confirm downstream pathway modulation .
- Impurity Profiling: Use preparative HPLC to isolate minor components (>0.1% abundance) and test their bioactivity individually .
Q. What computational approaches are suitable for elucidating its structure-activity relationship (SAR)?
Methodological Answer:
- Molecular Docking: Model interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite , focusing on the sulfonyl-pyrimidinone moiety’s electrostatic contributions .
- QSAR Modeling: Train a quantitative SAR model with descriptors like logP, polar surface area, and H-bond acceptor count. Validate against a library of 50+ analogs .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess conformational stability of the dihydropyrimidinone ring under physiological conditions .
Q. How can spectral data discrepancies (e.g., NMR shifts) be addressed?
Methodological Answer:
- Dynamic NMR Studies: For variable proton environments (e.g., NH groups in the acetamide moiety), acquire spectra at multiple temperatures (25°C–60°C) to detect rotational barriers or tautomerism .
- DFT Calculations: Compare experimental / NMR shifts with density functional theory (B3LYP/6-31G*) predictions to validate assignments .
- Crystallography: If single crystals are obtainable, resolve X-ray structures to confirm regiochemistry of sulfonylation and thioether linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
